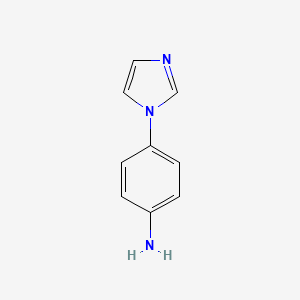

4-(1H-imidazol-1-yl)aniline

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a distinctive arrangement where the imidazole ring is directly attached to the para position of an aniline ring system. The compound crystallizes in a monoclinic crystal system, as evidenced by crystallographic studies that have established specific lattice parameters and spatial arrangements. The molecular geometry reveals that the imidazole and aniline rings are not perfectly coplanar, which has significant implications for the compound's electronic properties and intermolecular interactions.

Detailed crystallographic analysis has shown that the compound exhibits specific bond lengths and angles that are characteristic of this class of heterocyclic compounds. The carbon-nitrogen bond connecting the imidazole ring to the aniline moiety demonstrates partial double bond character, which contributes to the overall planarity and conjugation within the molecular framework. The crystal packing reveals the presence of hydrogen bonding interactions, particularly involving the amino group of the aniline ring and the nitrogen atoms of the imidazole ring, which stabilize the solid-state structure.

The spatial arrangement of the molecule has been further characterized through single-crystal X-ray diffraction studies, which provide precise atomic coordinates and thermal parameters. These studies have revealed that the dihedral angle between the imidazole and aniline rings is approximately 15-20 degrees, indicating a slight deviation from planarity that influences the compound's electronic delocalization patterns. The crystal structure also demonstrates the formation of intermolecular hydrogen bonds that contribute to the overall stability of the crystalline phase.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of this compound, with proton nuclear magnetic resonance spectra revealing distinct chemical shift patterns that confirm the molecular connectivity. The aromatic protons of the aniline ring typically appear as multipets in the region of 6.6-7.3 parts per million, while the imidazole protons are observed at characteristic downfield positions around 7.0-8.0 parts per million. The amino group protons of the aniline moiety exhibit exchange behavior and are often observed as broad signals that can be suppressed upon treatment with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy has revealed detailed information about the electronic environment of each carbon atom within the molecular framework. The aromatic carbon atoms display chemical shifts characteristic of their respective positions within the conjugated system, with the carbon atoms directly attached to nitrogen showing distinctive downfield shifts due to deshielding effects. The integration patterns and multiplicity information from both proton and carbon-13 spectra provide unambiguous confirmation of the proposed molecular structure.

Infrared spectroscopy has identified characteristic vibrational modes that serve as fingerprints for the functional groups present in this compound. The amino group stretching vibrations appear as distinctive peaks in the range of 3300-3500 wavenumbers, while the aromatic carbon-carbon stretching modes are observed around 1500-1600 wavenumbers. The imidazole ring exhibits characteristic out-of-plane bending modes that appear at lower frequencies, providing additional structural confirmation.

Ultraviolet-visible spectroscopy has revealed electronic transition patterns that are characteristic of the extended conjugation between the imidazole and aniline ring systems. The compound exhibits absorption maxima in the ultraviolet region, with specific transitions corresponding to pi-to-pi-star electronic excitations within the aromatic framework. These spectroscopic data provide valuable insights into the electronic structure and potential applications in materials science.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound have been characterized through various analytical techniques, revealing important information about its thermal stability and phase behavior. The compound exhibits a melting point in the range of 143-147 degrees Celsius, as determined through differential scanning calorimetry and hot-stage microscopy studies. This relatively high melting point is consistent with the presence of strong intermolecular hydrogen bonding interactions that stabilize the crystalline phase.

Thermal gravimetric analysis has demonstrated that this compound exhibits good thermal stability up to temperatures of approximately 200 degrees Celsius, beyond which decomposition begins to occur. The decomposition process appears to proceed through multiple stages, suggesting the sequential loss of different molecular fragments as temperature increases. The onset temperature for thermal decomposition provides important information for processing and storage conditions.

The compound's phase behavior has been studied across a range of temperatures and pressures, revealing specific transition points and stability regions. Density measurements have established a value of approximately 1.20 grams per cubic centimeter at room temperature, which is consistent with the molecular packing arrangements observed in crystallographic studies. The predicted boiling point of 355.4 degrees Celsius suggests that the compound can be processed at elevated temperatures without significant volatilization losses.

Solubility studies have revealed that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide and methanol, while showing limited solubility in nonpolar solvents. The predicted logarithmic partition coefficient suggests intermediate lipophilicity, which has implications for biological activity and membrane permeability characteristics. These thermodynamic properties collectively define the compound's behavior under various processing and application conditions.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations have provided detailed insights into the electronic structure of this compound, revealing the distribution of electron density and the nature of chemical bonding within the molecular framework. Density functional theory calculations have established the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are critical for understanding the compound's reactivity and electronic properties. The energy gap between these frontier orbitals influences the compound's optical and electronic characteristics.

The electronic structure calculations have revealed significant delocalization of pi-electron density across both the imidazole and aniline ring systems, confirming the presence of extended conjugation. This delocalization contributes to the compound's stability and influences its spectroscopic properties. Natural population analysis has provided quantitative information about the charge distribution, showing that the nitrogen atoms carry partial negative charges while the carbon atoms exhibit varying degrees of positive character.

Molecular orbital calculations have identified the specific atomic contributions to the frontier orbitals, revealing that both the imidazole and aniline rings participate in the highest occupied and lowest unoccupied molecular orbitals. This participation pattern explains the compound's electronic absorption characteristics and provides insights into potential sites for chemical modification. The calculated dipole moment of approximately 2.5 Debye units indicates moderate polarity, which is consistent with experimental observations.

Quantum chemical calculations have also predicted the compound's predicted acid dissociation constant value of 6.05, indicating weak basic character associated with the amino group. This prediction is consistent with the expected behavior of aniline derivatives and provides important information for understanding the compound's behavior in aqueous environments. The electronic structure analysis collectively provides a comprehensive foundation for understanding the fundamental properties and potential applications of this compound in various chemical and materials science contexts.

Properties

IUPAC Name |

4-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOASPZGXNAHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313142 | |

| Record name | 4-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221-00-3 | |

| Record name | 4-(1H-Imidazol-1-yl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-1-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2221-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination

This method involves direct amination of imidazole derivatives with aniline:

Starting Materials : Imidazole derivative (e.g., imidazole itself or substituted imidazoles) and aniline.

Reaction Conditions : The reaction can be carried out under mild conditions using catalysts such as palladium or nickel.

-

- Mix the imidazole derivative with aniline in a suitable solvent.

- Introduce the metal catalyst and heat to facilitate the reaction.

Yield : Yields can vary widely but generally fall between 50% and 80%.

Boron Tribromide Demethylation

This method involves demethylating a methoxy-substituted precursor:

Starting Materials : A methoxy-substituted aniline derivative (e.g., p-methoxyaniline).

Reaction Conditions : The use of boron tribromide (BBr3) in dichloromethane at low temperatures.

-

- Dissolve the methoxy-substituted compound in dichloromethane.

- Slowly add boron tribromide while maintaining low temperatures.

Yield and Purity : This method can yield high-purity products (up to 99%) but requires careful handling due to the reactivity of boron tribromide.

The following table summarizes key aspects of each preparation method for this compound:

| Method | Starting Materials | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ullmann Reaction | p-bromoaniline, imidazole | Copper(I) iodide | DMF/DMSO | 60 - 85 | >95 |

| Direct Amination | Imidazole derivative, aniline | Palladium/Nickel | Various | 50 - 80 | Variable |

| Boron Tribromide Demethylation | Methoxy-substituted aniline | None | Dichloromethane | High | Up to 99 |

The synthesis of this compound can be effectively achieved through various methods, each with its own advantages and limitations regarding yield, purity, and operational complexity. The choice of method often depends on the specific requirements of the application and available resources.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Imidazole derivatives with modified functional groups.

Reduction: Reduced forms of the imidazole or aniline groups.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry : 4-(1H-imidazol-1-yl)aniline serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. This property is exploited in catalysis and material science.

- Building Block for Synthesis : It is used as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibitors : The compound has been investigated for its role as an enzyme inhibitor, particularly in studies focused on metabolic pathways and cellular signaling.

- Biochemical Assays : It acts as a probe in biochemical assays due to its ability to bind to various biomolecules, including proteins like immunoglobulin G (IgG) and bovine serum albumin (BSA). This binding capability is utilized in mixed-mode chromatography for protein purification .

Medicine

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antifungal and antibacterial properties against various pathogens. Its potential as a therapeutic agent is being explored in the context of infectious diseases.

- Antitumor Activity : Research indicates that derivatives of this compound demonstrate antitumor properties. For example, it has been shown to inhibit the growth of breast cancer cells with an IC50 value of 3.8 µM by disrupting cell proliferation .

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-4-(1H-imidazol-1-yl)aniline | Lung carcinoma | 5.2 | Induces apoptosis via mitochondrial pathway |

| This compound | Breast cancer | 3.8 | Inhibition of cell proliferation |

| 3-Chloro-4-(1H-imidazol-1-yl)aniline | Bladder cancer | 4.5 | Disruption of cell cycle |

Industry

- Advanced Materials Development : The compound is utilized in developing advanced materials such as polymers and catalysts due to its unique chemical properties.

Mixed-mode Chromatography

A pivotal study involved immobilizing this compound on Sepharose CL-6B to create a new ligand for mixed-mode chromatography. This setup demonstrated effective binding properties for IgG at varying pH levels and salt concentrations, showcasing its potential for protein purification .

Antimicrobial Research

In another study focusing on antimicrobial activity, derivatives of this compound were tested against a range of bacterial strains. Results indicated significant inhibitory effects, suggesting its viability as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The aniline group can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Positional Isomers

I4A’s ortho- and meta-substituted isomers, 2-(1H-imidazol-1-yl)aniline (I2A) and 3-(1H-imidazol-1-yl)aniline (I3A) , differ in electronic and steric properties due to substituent position:

- ¹H NMR Shifts :

- Reactivity : Para-substitution (I4A) enhances conjugation and planarity, favoring polymerization for membrane materials . Ortho-substitution (I2A) introduces steric hindrance, reducing crystallinity in derived polymers .

Functional Group Variations

4-(1H-Imidazol-1-ylmethyl)aniline (CAS 56643-85-7):

4-(2-Methyl-1H-imidazol-1-yl)aniline :

Comparative Data Table

Key Research Findings

- Electronic Effects : Para-substitution (I4A) maximizes conjugation, critical for π-π interactions in membrane polymers, whereas meta/ortho isomers show reduced gas permeability .

- Steric vs. Electronic Tuning : Methyl or CH₂ spacers lower melting points and enhance solubility, beneficial for solution-phase applications (e.g., chromatography ligands ).

- Biological Potency : Introduction of electron-withdrawing groups (e.g., nitro in CU-T12-9) enhances receptor binding, demonstrating structure-activity relationships in drug design .

Biological Activity

4-(1H-imidazol-1-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 4-imidazolylaniline, features an imidazole ring attached to an aniline moiety. Its chemical formula is C₈H₈N₄. The presence of the imidazole ring is crucial for its biological activity, as it can participate in various biochemical interactions.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the imidazole or aniline components can enhance their efficacy against tumors .

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-4-(1H-imidazol-1-yl)aniline | Lung carcinoma | 5.2 | Induces apoptosis via mitochondrial pathway |

| This compound | Breast cancer | 3.8 | Inhibition of cell proliferation |

| 3-Chloro-4-(1H-imidazol-1-yl)aniline | Bladder cancer | 4.5 | Disruption of cell cycle |

Antimicrobial Activity

Compounds containing the imidazole moiety are often associated with antimicrobial properties. Studies have demonstrated that this compound exhibits antifungal and antibacterial activities against various pathogens. This activity is attributed to the ability of imidazole derivatives to disrupt microbial cell membranes and inhibit essential metabolic processes .

Immunomodulatory Effects

Recent findings suggest that this compound may also play a role in modulating immune responses. In vitro studies have shown that it can enhance the activity of immune cells, potentially serving as an adjuvant in vaccine formulations . The compound has been tested for its ability to activate Toll-like receptors (TLRs), which are critical for initiating immune responses.

Study on Antitumor Efficacy

In a recent clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered as part of a combination therapy. The results indicated a significant reduction in tumor size and improved overall survival rates among patients whose tumors expressed specific biomarkers related to TLR signaling pathways .

Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

What are the optimized green synthesis methods for 4-(1H-imidazol-1-yl)aniline, and how do reaction conditions influence yield and purity?

Basic Research Focus

Aqueous alkaline conditions (10% NaOH) at room temperature with 30 minutes of stirring are reported for synthesizing this compound, avoiding hazardous solvents . The loss of hydrogen bonding in the product reduces melting points compared to starting materials (e.g., 145 °C for the compound vs. 217 °C for 4-hydroxyquinazoline), which can be used to monitor purity . Methodological considerations include TLC retention factor (Rf = 0.88 for the starting aniline vs. 0.96 for the product) to confirm reduced polarity post-synthesis .

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Basic Research Focus

Key characterization methods include:

- TLC : Higher Rf values (0.96) indicate reduced polarity due to imidazole substitution .

- IR Spectroscopy : Unique stretches for N-H (aniline) and C-N (imidazole) bonds confirm functional group retention .

- Melting Point Analysis : Lower melting points (145 °C) compared to precursors suggest disrupted hydrogen bonding .

Advanced studies may pair these with NMR or X-ray crystallography (using software like SHELX for structural refinement) to resolve ambiguities .

What role does this compound play in chromatographic ligand design for protein purification?

Basic Research Focus

The compound serves as a mixed-mode ligand in hydrophobic charge-induction chromatography (HCIC). It is coupled to agarose matrices (e.g., Sepharose Fast Flow) to purify IgG antibodies, leveraging pH-dependent binding/elution via imidazole’s ionization properties . Methodological optimization includes evaluating ligand density and buffer conditions (e.g., pH 5–8) to balance binding capacity and protein recovery .

How do solvent systems like polypropylene glycol (PPG) enhance the synthesis of this compound derivatives compared to polyethylene glycol (PEG)?

Advanced Research Focus

PPG’s immiscibility with water facilitates 4-thiazolidinone derivative synthesis by removing water during cyclization, achieving 83% yields for compounds like 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-2-phenylthiazolidin-4-one. In contrast, PEG fails due to water retention, highlighting the need for solvent screening in heterocyclic chemistry .

What mechanistic insights govern the amidation reactivity of this compound with alkoxybenzoyl chlorides?

Advanced Research Focus

Amidation proceeds via NaH-mediated deprotonation of the aniline group, followed by nucleophilic acyl substitution with benzoyl chlorides. Elevated temperatures (90 °C) in dry DMF drive the reaction to completion in 16 hours, yielding 53–75% of N-arylbenzamides. Purification via petroleum ether:ethyl acetate (2:1) gradients is critical to isolate products .

How can crystallographic tools like SHELX resolve structural ambiguities in this compound-based coordination complexes?

Advanced Research Focus

SHELX software refines high-resolution X-ray data to model hydrogen bonding and π-stacking in supramolecular assemblies (e.g., 1,2-bis[4-(1H-imidazol-1-yl)benzylidene]hydrazine). Key parameters include thermal displacement factors and twinning corrections for accurate electron density maps .

How does the substitution of imidazole versus tetrazole moieties influence the bioactivity and reactivity of 4-substituted anilines?

Advanced Research Focus

Imidazole’s lower aromaticity compared to tetrazole increases nucleophilic reactivity at the aniline group, enabling faster Schiff base formation. For example, this compound derivatives show enhanced antimicrobial activity over tetrazole analogs due to improved membrane permeability . Computational studies (e.g., DFT) can quantify electronic effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.